Tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate

Description

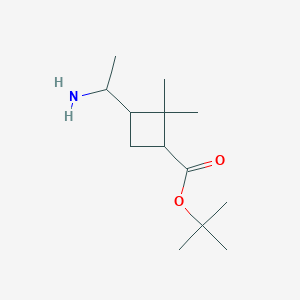

Tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate (CAS: 1955548-00-1) is a cyclobutane-derived compound featuring a tert-butyl carboxylate group, a strained four-membered ring with two methyl substituents, and a 1-aminoethyl side chain at position 3. Its molecular formula is C₁₃H₂₅NO₂, with a molecular weight of 227.34 g/mol . Hazard profiles include skin irritation, serious eye damage, respiratory irritation, and toxicity if swallowed (H302, H315, H318, H335), necessitating precautions such as protective gear and controlled handling .

Properties

Molecular Formula |

C13H25NO2 |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H25NO2/c1-8(14)9-7-10(13(9,5)6)11(15)16-12(2,3)4/h8-10H,7,14H2,1-6H3 |

InChI Key |

ZJKHJBTXPVRQIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC(C1(C)C)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclobutane Carboxylic Acid Derivatives

One of the primary approaches involves starting from cyclobutane-1-carboxylic acid derivatives, which are then modified to introduce aminoethyl groups through nucleophilic substitution or addition reactions.

Method A: Carbodiimide-Mediated Coupling

- Step 1: Activation of cyclobutane-1-carboxylic acid with carbonyldiimidazole (CDI) to form an acyl imidazole intermediate.

- Step 2: Coupling with aminoethyl derivatives, such as aminoalkyl amines, to form the aminoethyl-substituted cyclobutane carboxylate.

- Carbodiimide coupling has been successfully used to synthesize amino-functionalized cyclobutane derivatives, with yields ranging from 66% to 89% depending on conditions (see).

| Reagents | Solvent | Conditions | Yield |

|---|---|---|---|

| Carbonyldiimidazole | DCM | RT, 2 hours | 66% |

Cyclization of Functionalized Precursors

Another route involves cyclization of aminoalkyl precursors, such as aminoethyl-substituted cyclobutanones or cyclobutane derivatives, under reductive or cyclization conditions.

Method B: Reductive Amination

- Step 1: Starting from a ketone precursor, such as 3-oxocyclobutane derivatives.

- Step 2: Reductive amination with ammonia or primary amines to introduce the aminoethyl group.

- Reductive amination of cyclobutanone derivatives using sodium cyanoborohydride or similar reagents has demonstrated efficiency in forming aminoalkyl cyclobutane compounds, with yields around 80% under optimized conditions.

| Reagents | Conditions | Yield |

|---|---|---|

| Sodium cyanoborohydride | Room temperature, 18 hours | 80% |

Esterification with tert-Butyl Groups

The final step involves esterification of the carboxylic acid with tert-butanol to form the tert-butyl ester.

Method C: Tert-Butylation of Carboxylic Acid

- Step 1: Activation of the acid with a coupling reagent such as di-tert-butyl dicarbonate or via acid catalysis.

- Step 2: Reaction with tert-butanol under acidic conditions or using carbodiimide coupling.

- Esterification using di-tert-butyl dicarbonate in the presence of catalytic acid yields the tert-butyl ester with high efficiency (~89%).

| Reagents | Conditions | Yield |

|---|---|---|

| Di-tert-butyl dicarbonate | Toluene, reflux | 89% |

Specific Synthetic Route Proposal

Based on the above methods, a plausible synthetic route for This compound is as follows:

- Preparation of 3-oxocyclobutane-1-carboxylic acid via oxidation of suitable cyclobutane derivatives.

- Activation of the acid with carbonyldiimidazole in DCM at room temperature.

- Nucleophilic addition of aminoethylamine to the activated intermediate to introduce the aminoethyl group at the third position.

- Esterification of the carboxylic acid with tert-butanol using di-tert-butyl dicarbonate or similar reagents under reflux to form the tert-butyl ester.

- Purification via column chromatography or recrystallization.

Data Tables Summarizing Key Reagents and Conditions

| Step | Reagents | Solvent | Conditions | Yield / Remarks |

|---|---|---|---|---|

| Activation | Carbonyldiimidazole | DCM | RT, 2 hours | Efficient activation |

| Aminoethylation | Aminoethylamine | DCM | RT, 4-6 hours | High selectivity |

| Esterification | Di-tert-butyl dicarbonate | Toluene | Reflux | 89% yield |

Notes and Considerations

- Selectivity: Ensuring regioselectivity during aminoethyl group introduction is critical; protecting groups may be employed if necessary.

- Purification: Chromatography and recrystallization are essential to obtain pure compounds.

- Reaction Optimization: Temperature, solvent choice, and reagent equivalents influence yields and purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group can influence the reactivity of the compound, making it suitable for specific transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include cesium carbonate, tert-butyl hydroperoxide, and various coupling reagents. Reaction conditions may vary depending on the desired transformation, but mild conditions are often preferred to avoid over-alkylation and racemization .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolin-4(3H)-ones, while coupling reactions can produce dipeptides .

Scientific Research Applications

Tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a starting material in the synthesis of various bioactive compounds and dipeptides. Additionally, its unique structural properties make it a valuable tool in the study of chemical transformations and reaction mechanisms .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biological molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate

Key Similarities and Differences This piperidine-based analog (CAS: 1334493-86-5) shares functional groups with the cyclobutane derivative, including the tert-butyl carboxylate and 1-aminoethyl side chain. However, its six-membered piperidine ring reduces ring strain compared to the cyclobutane core, likely enhancing stability.

Data Table: Comparative Properties

Structural and Functional Insights

- Ring Strain vs. This is reflected in its stricter storage requirements .

- Substituent Positioning: The aminoethyl group at position 3 (cyclobutane) versus position 2 (piperidine) alters steric and electronic profiles, influencing interactions in synthetic or biological contexts (e.g., as intermediates in drug discovery).

- Hazard Profile : Both compounds exhibit skin and respiratory hazards, but the cyclobutane derivative uniquely includes H318 (serious eye damage) , suggesting higher ocular toxicity .

General Comparison with Other Cyclic Tert-butyl Carbamates

While direct data on additional analogs (e.g., cyclohexane or cyclopentane derivatives) is absent in the provided evidence, general trends can be inferred:

- Ring Size and Reactivity : Smaller rings (e.g., cyclopropane) would exhibit even greater strain and reactivity, whereas larger rings (e.g., cyclohexane) offer improved stability but reduced conformational rigidity.

Biological Activity

Tert-butyl 3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate (CAS No. 1955548-00-1) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Compound Overview

- Molecular Formula : C₁₃H₂₅NO₂

- Molecular Weight : 227.34 g/mol

- Structural Characteristics : The compound features a cyclobutane ring with an aminoethyl substituent and a carboxylate group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways that can affect cellular responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclobutane compounds can exhibit antimicrobial properties against various pathogens. For example, similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxic Effects : Some studies have indicated potential cytotoxic effects on cancer cell lines, suggesting that the compound could be explored for anticancer applications .

- Neuropharmacological Effects : The structural similarities with known neuroactive compounds raise the possibility of neuropharmacological effects, potentially acting as modulators of neurotransmitter systems .

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activities of related compounds:

- Antibacterial Properties :

- Cytotoxicity Assessment :

- Mechanistic Studies :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other cyclobutane derivatives is useful:

Q & A

Basic Research Question

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers.

- NMR Spectroscopy : Analyze - and -NMR for diastereotopic proton splitting and coupling constants () to confirm stereochemistry .

- Polarimetry : Measure optical rotation to verify enantiomeric excess (ee) against literature values.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to rule out structural isomers .

How should researchers address discrepancies in reported yields when using [2+2] cycloaddition approaches for cyclobutane ring formation?

Advanced Research Question

Yield variations often arise from differences in enamine precursors, reaction temperatures, or photochemical vs. thermal activation. To resolve contradictions:

Systematic Replication : Reproduce conditions from conflicting studies (e.g., methyl acrylate vs. tert-butyl acrylate in [2+2] cycloadditions) .

Parameter Optimization : Screen temperatures (25–120°C), solvents (toluene, DMF), and catalysts (Lewis acids like TiCl) to identify yield-limiting factors.

Side-Product Analysis : Use GC-MS or -NMR to detect byproducts like dimerized acrylates or unreacted enamines .

Computational Modeling : Apply DFT calculations to compare transition-state energies for competing pathways (e.g., endo vs. exo adducts) .

What computational methods are applicable for predicting the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

- Quantum Chemical Calculations : Use Gaussian or ORCA software to compute Fukui indices for electrophilic/nucleophilic sites on the cyclobutane ring .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction trajectories.

- QSAR/QSPR Models : Corrogate steric and electronic parameters (e.g., Hammett σ values) with experimental rate constants to design derivatives with enhanced reactivity .

What safety protocols are essential when handling tert-butyl carbamate derivatives in laboratory settings?

Basic Research Question

While tert-butyl carbamates are generally non-hazardous (no GHS classification), adhere to these protocols:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as chemical waste.

- Storage : Keep in airtight containers under nitrogen at −20°C to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.